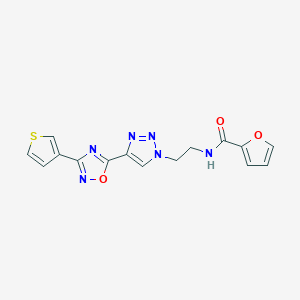
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is an intricate compound that represents a confluence of various heterocyclic frameworks
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide generally involves the construction of the individual heterocyclic units followed by their sequential coupling.
An example route might include synthesizing the 1,2,4-oxadiazole ring via a reaction between a suitable hydrazide and a thioamide, under acidic or basic conditions.
The thiophene ring can be constructed through traditional methods like the Gewald reaction.
The 1,2,3-triazole moiety can be introduced via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry".
Finally, the coupling of these moieties with the furan-2-carboxamide typically involves amide bond formation, often facilitated by coupling reagents such as EDCI/HOBt or HATU.
Industrial Production Methods
Industrial-scale synthesis would likely emphasize cost-effectiveness, high yield, and process safety.
Optimization of each synthetic step for scalability, including the use of robust catalytic systems and minimizing hazardous solvents or reagents, would be critical.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The thiophene ring might undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : Potentially reducing the oxadiazole ring to its corresponding hydrazine derivative.
Substitution: : Electrophilic substitution reactions on the thiophene or furan rings, and nucleophilic substitutions on the amide group.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Common oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Electrophiles like acyl chlorides for Friedel-Crafts acylation, and nucleophiles such as amines or alkoxides for nucleophilic substitutions.
Major Products Formed from These Reactions
Oxidation products like thiophene sulfoxide or sulfone.
Reduction products like hydrazine derivatives.
Substitution products depending on the specific electrophiles or nucleophiles used.
Applications De Recherche Scientifique
Chemistry
The compound's unique structure, incorporating multiple heterocycles, makes it a valuable synthetic intermediate and a tool for studying reaction mechanisms.
Biology
Potential as a molecular probe to explore biochemical pathways involving heterocyclic compounds.
Medicine
Investigating its pharmacological properties, given the biological activity often associated with triazole, oxadiazole, and furan derivatives.
Industry
Possible applications in the development of novel materials, given the unique electronic properties of its constituent rings.
Utility in polymer science, perhaps as a monomer for creating specialized polymers with unique properties.
Mécanisme D'action
The mechanism by which N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide exerts its effects would largely depend on its interactions at a molecular level.
Potential molecular targets might include enzymes or receptors where the compound could act as an inhibitor or activator.
The pathways involved could be diverse, involving inhibition of enzymatic activity, interference with receptor-ligand interactions, or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds like N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide include those containing the individual heterocycles such as 1,2,4-oxadiazole derivatives, 1,2,3-triazole derivatives, and thiophene derivatives.
Other related compounds might include benzoxadiazoles, benzotriazoles, and substituted furans.
Uniqueness
The uniqueness of this compound lies in its multi-heterocyclic structure, which is not commonly found in a single molecule.
This structural complexity allows for a combination of diverse chemical reactivities and potential biological activities, making it a compound of significant interest for further study and application.
Propriétés
IUPAC Name |
N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3S/c22-14(12-2-1-6-23-12)16-4-5-21-8-11(18-20-21)15-17-13(19-24-15)10-3-7-25-9-10/h1-3,6-9H,4-5H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZUZJJGEWKCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

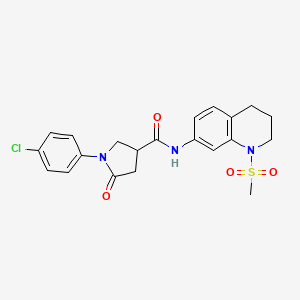
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2445138.png)
![6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2445139.png)
![N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2445140.png)
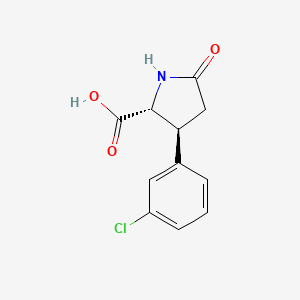
![Tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate](/img/structure/B2445146.png)
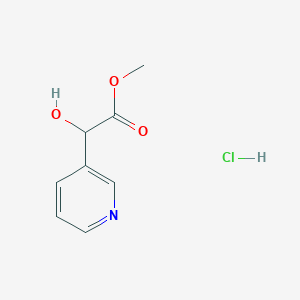
![N-(3-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2445149.png)
![2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2445150.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2445152.png)
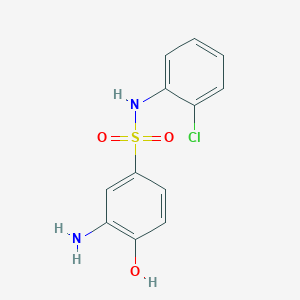
![6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2445157.png)

